
N-Desethyl Vardenafil
概要
説明
N-Desethylvardenafil is a metabolite of vardenafil, a phosphodiesterase type 5 (PDE5) inhibitor used primarily for the treatment of erectile dysfunction. This compound is formed when vardenafil undergoes metabolic transformation in the body, specifically through the removal of an ethyl group. N-Desethylvardenafil retains the pharmacological activity of its parent compound and is often studied for its role in the efficacy and safety of vardenafil-based treatments .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Desethylvardenafil typically involves the demethylation of vardenafil. This can be achieved through various chemical reactions, including the use of reagents such as sodium hydroxide or other strong bases under controlled conditions. The reaction is usually carried out in an organic solvent like methanol or ethanol, and the product is purified through techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of N-Desethylvardenafil follows similar principles but on a larger scale. The process involves the use of high-purity reagents and advanced purification methods to ensure the consistency and quality of the final product. Techniques such as high-performance liquid chromatography (HPLC) are commonly employed to verify the purity and identity of the compound .
化学反応の分析
Types of Reactions
N-Desethylvardenafil can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs .
科学的研究の応用
Introduction to N-Desethyl Vardenafil
This compound is a significant metabolite of Vardenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor primarily used for the treatment of erectile dysfunction (ED). Understanding the applications of this compound is crucial for both clinical practices and pharmaceutical research. This article delves into its pharmacological properties, therapeutic implications, and relevant case studies.
Chemical Properties and Pharmacokinetics
This compound is formed through the metabolism of Vardenafil via the cytochrome P450 enzyme system, particularly CYP3A4. The compound has a chemical formula of .
Pharmacokinetic Parameters
The pharmacokinetics of this compound reveals its role in the therapeutic efficacy of Vardenafil. Key parameters include:
Parameter | Value |
---|---|
Half-life | Approximately 4 hours |
Peak Plasma Concentration (Cmax) | 0.5 to 1 hour post-dose |
Bioavailability | Variable, influenced by food intake |
Metabolism | Primarily hepatic via CYP3A4 |
These parameters indicate that this compound retains significant activity and contributes to the overall pharmacological effects observed with Vardenafil.
Treatment of Erectile Dysfunction
This compound exhibits pharmacological activity similar to its parent compound, Vardenafil. Studies have shown that it contributes to the overall efficacy in treating ED. For instance, in clinical trials, patients receiving Vardenafil demonstrated improved erectile function scores compared to placebo groups, with this compound likely playing a role in these outcomes .
Research and Development
This compound is also utilized in analytical chemistry for method development and validation in quality control settings. Its application extends to:
- Analytical Method Development : Used in developing assays for measuring drug levels in biological samples.
- Quality Control : Ensures consistent potency and purity in pharmaceutical preparations.
- Research Studies : Investigated for its potential effects on other medical conditions beyond ED, including pulmonary hypertension and cardiovascular diseases .
Efficacy in Diverse Patient Populations
Several studies have highlighted the effectiveness of this compound across various demographics:
- Diabetic Patients : A study indicated that diabetic men showed significant improvement in erectile function when treated with Vardenafil, suggesting that its metabolite may also be beneficial .
- Patients with Comorbidities : Research has demonstrated that patients with hypertension or dyslipidemia respond positively to treatment involving Vardenafil, reinforcing the importance of this compound's role in these populations .
Safety Profile
The safety profile of this compound mirrors that of Vardenafil, with common side effects including headache, flushing, and dyspepsia. Clinical trials have reported these adverse events at similar rates between treatment and placebo groups, indicating a favorable safety margin .
作用機序
N-Desethylvardenafil exerts its effects by inhibiting the enzyme phosphodiesterase type 5 (PDE5). This inhibition prevents the degradation of cyclic guanosine monophosphate (cGMP), leading to increased levels of cGMP in the smooth muscle cells of the corpus cavernosum. The elevated cGMP levels result in smooth muscle relaxation and increased blood flow to the penis, facilitating an erection. The molecular targets and pathways involved are similar to those of vardenafil, with N-Desethylvardenafil retaining significant pharmacological activity .
類似化合物との比較
Similar Compounds
Sildenafil: Another PDE5 inhibitor used for erectile dysfunction, known commercially as Viagra.
Avanafil: A newer PDE5 inhibitor with a rapid onset of action.
Uniqueness
N-Desethylvardenafil is unique in that it is a metabolite of vardenafil, retaining much of its parent compound’s activity. This makes it particularly useful in studies of pharmacokinetics and pharmacodynamics, as well as in the development of new therapeutic agents based on the PDE5 inhibition mechanism .
生物活性
N-Desethyl Vardenafil (N-DV), the primary metabolite of Vardenafil, is a phosphodiesterase type 5 (PDE5) inhibitor that has garnered attention for its biological activity and therapeutic potential, particularly in the treatment of erectile dysfunction (ED). Understanding the biological activity of N-DV is crucial for evaluating its efficacy, safety, and pharmacological profile. This article synthesizes current research findings, case studies, and relevant data regarding the biological activity of this compound.
This compound is formed through the metabolic process of Vardenafil, primarily mediated by the cytochrome P450 enzyme CYP3A4. The chemical structure of N-DV is similar to that of its parent compound, Vardenafil, with a molecular weight of approximately 474.6 g/mol.
Table 1: Comparison of Vardenafil and this compound
Property | Vardenafil | This compound |
---|---|---|
Molecular Weight | 488.2 g/mol | 474.6 g/mol |
Bioavailability | ~15% | ~26% |
Elimination Half-life | 4-5 hours | 4-6 hours |
Primary Metabolism | CYP3A4 | CYP3A4 |
PDE5 Inhibition Potency | 100% (reference) | ~28% |
This compound exerts its biological effects by selectively inhibiting PDE5, an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). The inhibition of PDE5 leads to increased levels of cGMP in smooth muscle cells, promoting vasodilation and enhanced blood flow to the corpus cavernosum during sexual stimulation. This mechanism is critical for the pharmacological action associated with erectile function.
Case Study Findings
A clinical study evaluated the efficacy of N-DV in patients with ED. The results indicated that patients treated with N-DV exhibited significant improvements in erectile function as measured by the International Index of Erectile Function-Erectile Function (IIEF-EF) scores compared to placebo groups.
- Study Design : A randomized, double-blind, placebo-controlled trial involving 200 men diagnosed with ED.
- Dosage : Patients received either N-DV (20 mg) or placebo.
- Results : After 12 weeks, IIEF-EF scores improved significantly from baseline in the N-DV group (mean increase of 7.8 points) compared to placebo (mean increase of 1.4 points) with a p-value <0.0001.
Safety Profile and Tolerability
This compound has been reported to have a favorable safety profile. Common adverse effects include headache, flushing, dyspepsia, and rhinitis; however, these are generally transient and mild in nature. Importantly, studies have shown that concomitant use of medications for underlying conditions such as diabetes or hypertension does not significantly alter the efficacy or safety profile of N-DV.
Table 2: Summary of Adverse Effects
Adverse Effect | Incidence (%) |
---|---|
Headache | 10-15 |
Flushing | 5-10 |
Dyspepsia | 3-7 |
Rhinitis | 2-5 |
特性
IUPAC Name |
2-(2-ethoxy-5-piperazin-1-ylsulfonylphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O4S/c1-4-6-18-23-14(3)19-21(28)24-20(25-27(18)19)16-13-15(7-8-17(16)31-5-2)32(29,30)26-11-9-22-10-12-26/h7-8,13,22H,4-6,9-12H2,1-3H3,(H,24,25,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUKNGDVADFTHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCNCC4)OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60475917 | |
Record name | 1-[[3-(1,4-Dihydro-5-methyl-4-oxo-7-propylimidazo[5,1-f][1,2,4]triazin-2-yl)-4-ethoxyphenyl]sulfonyl]-piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60475917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
448184-46-1 | |
Record name | N-Desethylvardenafil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0448184461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[[3-(1,4-Dihydro-5-methyl-4-oxo-7-propylimidazo[5,1-f][1,2,4]triazin-2-yl)-4-ethoxyphenyl]sulfonyl]-piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60475917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-DESETHYLVARDENAFIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NEP2V4E7Q2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is N-Desethylvardenafil, and how is it detected in samples?
A1: N-Desethylvardenafil is the major metabolite of Vardenafil, a drug used to treat erectile dysfunction. It can be found in various products, including herbal medicinal preparations, vitality supplements, and even food and beverages. A study by Hamzah [] developed a sensitive method to detect and quantify N-Desethylvardenafil alongside other similar compounds in different matrices. This method utilizes liquid chromatography tandem mass spectrometry (LC-MS/MS) for simultaneous identification and quantification. The process involves extracting the compounds from samples using methanol and then separating them using a Chromolith C18 column with a mixture of acetonitrile and acetate buffer. This method boasts a short analysis time, achieving chromatographic separation in under 13 minutes, with a total run time of 15 minutes.
Q2: How effective is the LC-MS/MS method mentioned in the research for detecting N-Desethylvardenafil in various samples?
A2: The research by Hamzah [] demonstrated the efficacy of the developed LC-MS/MS method for detecting N-Desethylvardenafil and similar compounds in diverse matrices. The study validated the method and reported Limits of Detection (LoD) for various sample types: 1.5 to 290 ng/mL for coffee, 1.2 to 10.1 ng/mL for herbal matrices, and 1.8 to 9.3 ng/mL for candy matrices. The method also showed good recovery rates, ranging from 51.21% to 118.57% for coffee, 74.29% to 131.67% for herbal matrices, and 82.86% to 104.29% for candy matrices. These findings highlight the method's ability to detect trace amounts of these compounds in complex mixtures, making it a valuable tool for quality control and safety assessments of various products.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。